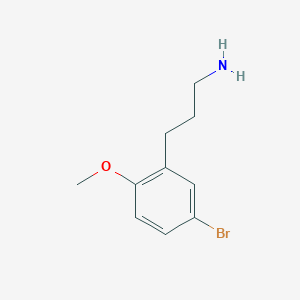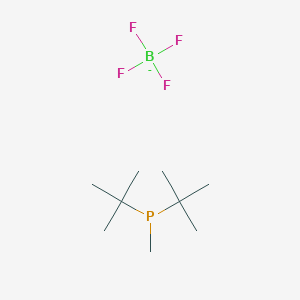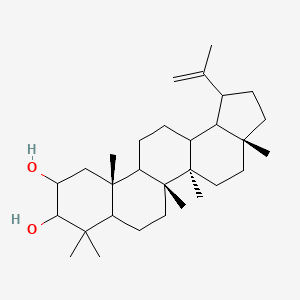
3-(5-Bromo-2-methoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)propan-1-amine typically involves the bromination of 2-methoxyphenylpropan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-methoxyphenyl)propanal or 3-(5-Bromo-2-methoxyphenyl)propanoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of 3-(5-Azido-2-methoxyphenyl)propan-1-amine or 3-(5-Cyano-2-methoxyphenyl)propan-1-amine.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methoxyphenyl)propan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)propan-1-amine
- 3-(5-Fluoro-2-methoxyphenyl)propan-1-amine
- 3-(5-Iodo-2-methoxyphenyl)propan-1-amine
Uniqueness
3-(5-Bromo-2-methoxyphenyl)propan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
3-(5-bromo-2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14BrNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
Clave InChI |
ROECSVKOGWRTDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)



![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)

![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)


